4-methyl-1-phenyl-1H-Pyrazole
Overview
Description
4-methyl-1-phenyl-1H-Pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms The presence of a phenyl group at position 1 and a methyl group at position 4 distinguishes this compound from other pyrazole derivatives
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-4-methylpyrazole, also known as Fomepizole, is the enzyme alcohol dehydrogenase (ADH) . ADH plays a crucial role in the metabolism of alcohols, including toxic alcohols such as methanol and ethylene glycol .
Mode of Action
1-Phenyl-4-methylpyrazole acts as a potent inhibitor of ADH . It has an affinity for ADH that is more than 1000 times that of the toxic alcohols . By inhibiting ADH, it prevents the conversion of methanol and ethylene glycol to their toxic metabolites .
Biochemical Pathways
The inhibition of ADH by 1-Phenyl-4-methylpyrazole affects the metabolic pathways of methanol and ethylene glycol . Normally, ADH catalyzes the initial steps in the metabolism of these alcohols to their toxic metabolites . By inhibiting ADH, 1-Phenyl-4-methylpyrazole prevents the formation of these toxic metabolites .
Pharmacokinetics
1-Phenyl-4-methylpyrazole is primarily metabolized by oxidation to 4-OHMP and then to 4-carboxypyrazole . More than 50% of the dose is excreted in the urine of humans within 48 hours .
Result of Action
The inhibition of ADH by 1-Phenyl-4-methylpyrazole prevents the formation of toxic metabolites from methanol and ethylene glycol . This can reverse already-developed metabolite accumulation and severe metabolic acidosis without dialysis . It has a high safety profile and is easy to use in human patients .
Biochemical Analysis
Biochemical Properties
1-Phenyl-4-methylpyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that certain derivatives of this compound exhibit anticancer activities against various cancer cell lines .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Phenyl-4-methylpyrazole vary with different dosages in animal models. For instance, a related compound, Fomepizole, has demonstrated efficacy against the conversion of methanol and ethylene glycol to their toxic metabolites in animal models .
Preparation Methods
4-methyl-1-phenyl-1H-Pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones. For instance, the reaction of phenylhydrazine with 4-methyl-1,3-diketone under acidic conditions can yield this compound. Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-methyl-1-phenyl-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound to its corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
Scientific Research Applications
4-methyl-1-phenyl-1H-Pyrazole has been extensively studied for its applications in:
Medicinal Chemistry: This compound exhibits potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: Researchers have explored its role as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Comparison with Similar Compounds
4-methyl-1-phenyl-1H-Pyrazole can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methylpyrazole: Similar in structure but with the methyl group at position 3, this compound exhibits different reactivity and biological activity.
1-Phenyl-5-methylpyrazole: The methyl group at position 5 alters the electronic distribution within the ring, affecting its chemical properties.
1-Phenyl-4-ethylpyrazole: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic characteristics.
This compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-methyl-1-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-7-11-12(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHPAHRITFHGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401417 | |
Record name | 1-PHENYL-4-METHYLPYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14766-43-9 | |
Record name | 1-PHENYL-4-METHYLPYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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